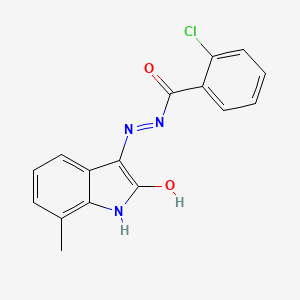
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol, also known as DCPIB, is a small molecule inhibitor that has been used in various scientific research applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in multiple fields.
Mechanism of Action
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol blocks chloride channels by binding to the intracellular side of the channel pore. The binding of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol to the channel pore causes a conformational change that prevents chloride ions from passing through the channel. This results in the inhibition of chloride ion flux and subsequent cell volume regulation.
Biochemical and Physiological Effects
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell migration and invasion in various cancer cell lines. 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has several advantages for lab experiments. It is a small molecule inhibitor that is easy to use and has a relatively high yield in synthesis. Additionally, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has been extensively studied and has been shown to have a wide range of biochemical and physiological effects. However, there are also limitations to using 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol in lab experiments. It has been found to have off-target effects on other ion channels, which can complicate data interpretation. Additionally, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has a short half-life in vivo, which can limit its effectiveness in animal studies.
Future Directions
There are several future directions for research on 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol. One area of interest is the development of more specific chloride channel blockers that do not have off-target effects. Additionally, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has been shown to have anti-cancer effects, and further research is needed to determine its potential as a cancer therapeutic. Finally, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has been found to have anti-inflammatory effects, and more research is needed to determine its potential as an anti-inflammatory agent.
Conclusion
In conclusion, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol is a small molecule inhibitor that has been extensively used in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in multiple fields. The synthesis method of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol is relatively simple and has a high yield. While there are limitations to using 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol in lab experiments, its potential as a research tool and therapeutic agent makes it a promising area for future research.
Synthesis Methods
The synthesis of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol involves the reaction of 1-naphthylamine with 3,6-dichlorocarbazole in the presence of a base, followed by the reaction of the resulting product with 2-propanol. The final product is obtained after purification using column chromatography. The yield of the synthesis method is relatively high, making it a cost-effective way to produce 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol.
Scientific Research Applications
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1-naphthylamino)-2-propanol has been extensively used in scientific research as a chloride channel blocker. It has been found to inhibit volume-regulated anion channels (VRACs) and calcium-activated chloride channels (CaCCs) in various cell types. This compound has been used to study the role of chloride channels in various physiological processes such as cell volume regulation, cell migration, and apoptosis.
properties
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O/c26-17-8-10-24-21(12-17)22-13-18(27)9-11-25(22)29(24)15-19(30)14-28-23-7-3-5-16-4-1-2-6-20(16)23/h1-13,19,28,30H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHYVEROOBDYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B5140539.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5140547.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B5140555.png)
![10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B5140557.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B5140560.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B5140570.png)
![2-(4-chlorophenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5140571.png)

![N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B5140597.png)
![4-(4-ethylphenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5140609.png)

![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5140625.png)
![methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B5140626.png)